Tert-butyl cis-3-acetoxy-6-hydroxy-azepane-1-carboxylate
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Overview
Description
Tert-butyl cis-3-acetoxy-6-hydroxy-azepane-1-carboxylate: is a chemical compound with the molecular formula C13H23NO5 and a molecular weight of 273.33 g/mol . This compound is known for its applications in various fields, including pharmaceuticals and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl cis-3-acetoxy-6-hydroxy-azepane-1-carboxylate typically involves multiple steps, including the protection of functional groups, formation of the azepane ring, and subsequent functionalization. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl cis-3-acetoxy-6-hydroxy-azepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) under appropriate conditions such as controlled temperature and pH .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl cis-3-acetoxy-6-hydroxy-azepane-1-carboxylate is used as a reactant in the synthesis of complex molecules and as a building block for various chemical transformations .
Biology: In biological research, this compound is utilized in the study of enzyme-catalyzed reactions and as a substrate for investigating metabolic pathways .
Medicine: In the pharmaceutical industry, this compound is employed in the development of drugs, particularly those targeting central nervous system disorders .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds .
Mechanism of Action
The mechanism of action of tert-butyl cis-3-acetoxy-6-hydroxy-azepane-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in pharmaceutical applications, it may act as an inhibitor or activator of enzymes, modulating their activity and influencing biological processes . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate: Used in the synthesis of pharmaceuticals targeting central nervous system disorders.
Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate: Utilized in chemical research and synthesis.
Uniqueness: Tert-butyl cis-3-acetoxy-6-hydroxy-azepane-1-carboxylate is unique due to its specific structural features, which confer distinct reactivity and functional properties. Its combination of acetoxy and hydroxy groups within the azepane ring makes it a versatile intermediate for various chemical and pharmaceutical applications .
Properties
Molecular Formula |
C13H23NO5 |
---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
tert-butyl (3R,6S)-3-acetyloxy-6-hydroxyazepane-1-carboxylate |
InChI |
InChI=1S/C13H23NO5/c1-9(15)18-11-6-5-10(16)7-14(8-11)12(17)19-13(2,3)4/h10-11,16H,5-8H2,1-4H3/t10-,11+/m0/s1 |
InChI Key |
OMMYNRDMRWACBO-WDEREUQCSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1CC[C@@H](CN(C1)C(=O)OC(C)(C)C)O |
Canonical SMILES |
CC(=O)OC1CCC(CN(C1)C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
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